molecular formula C19H26N6S2 B12717807 1-(1-adamantyl)-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]thiourea CAS No. 127142-19-2

1-(1-adamantyl)-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]thiourea

Cat. No.: B12717807
CAS No.: 127142-19-2
M. Wt: 402.6 g/mol
InChI Key: HBOBFWOQJMNASF-WSDLNYQXSA-N
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Description

Systematic IUPAC Nomenclature and Molecular Formula Derivation

The systematic IUPAC name 1-(1-adamantyl)-3-[[(E)-1-pyridin-2-ylethylideneamino]carbamothioylamino]thiourea reflects its complex polycyclic and heteroatomic architecture. The name is constructed by identifying the core thiourea group (NH–C(=S)–NH), which is substituted at the N1 position by a 1-adamantyl moiety and at the N3 position by a carbamothioylamino group. The carbamothioylamino substituent itself is further modified with an (E)-configured imine (–N=CH–) linked to a 2-pyridyl ring.

The molecular formula C₁₉H₂₆N₆S₂ is derived from the following structural components:

  • Adamantane (C₁₀H₁₅) : A diamondoid hydrocarbon skeleton providing rigidity and lipophilicity.
  • Pyridine (C₅H₅N) : A six-membered aromatic ring with one nitrogen atom.
  • Thiourea (CH₄N₂S) : A sulfur-containing urea analog.
  • Carbamothioylhydrazine (C₂H₆N₄S) : A bridge connecting the adamantyl and pyridyl groups.

The formula accounts for 19 carbon atoms, 26 hydrogen atoms, 6 nitrogen atoms, and 2 sulfur atoms, consistent with the compound’s modular assembly.

CAS Registry Number and Alternative Chemical Identifiers

This compound is uniquely identified by its CAS Registry Number 127142-19-2 , which serves as a universal identifier in chemical databases and regulatory documents. Additional identifiers include:

  • PubChem CID : 9579462
  • ChEMBL ID : CHEMBL74153
  • SMILES Notation : C/C(=N\NC(=S)NNC(=S)NC12CC3CC(C1)CC(C3)C2)/C4=CC=CC=N4
  • InChIKey : HBOBFWOQJMNASF-WSDLNYQXSA-N

These identifiers facilitate cross-referencing across platforms such as PubChem, ChEMBL, and Reaxys, ensuring precise tracking in pharmacological and synthetic studies.

Structural Relationship to Adamantane-Based Thiourea Derivatives

The compound belongs to a broader class of adamantane-linked thiourea derivatives , which are characterized by the fusion of adamantane’s rigid scaffold with thiourea’s hydrogen-bonding capacity. Key structural comparisons include:

Feature This Compound Related Adamantane-Thiourea Derivatives
Adamantane Substitution 1-adamantyl at N1 of thiourea Variants include 3-adamantyl or disubstituted adamantane
Thiourea Modification Carbamothioylhydrazine at N3 Common alternatives: alkyl/aryl thioureas
Aromatic Group (E)-2-Pyridylethylideneamino Other derivatives: phenyl, trifluoromethyl

The (E)-configuration of the imine group (–CH=N–) distinguishes this compound from stereoisomeric analogs, influencing its molecular geometry and intermolecular interactions. The 2-pyridyl group enhances solubility in polar solvents and potential for metal coordination, a feature less prevalent in purely hydrocarbon-substituted derivatives.

Properties

CAS No.

127142-19-2

Molecular Formula

C19H26N6S2

Molecular Weight

402.6 g/mol

IUPAC Name

1-(1-adamantyl)-3-[[(E)-1-pyridin-2-ylethylideneamino]carbamothioylamino]thiourea

InChI

InChI=1S/C19H26N6S2/c1-12(16-4-2-3-5-20-16)22-24-18(27)25-23-17(26)21-19-9-13-6-14(10-19)8-15(7-13)11-19/h2-5,13-15H,6-11H2,1H3,(H2,21,23,26)(H2,24,25,27)/b22-12+

InChI Key

HBOBFWOQJMNASF-WSDLNYQXSA-N

Isomeric SMILES

C/C(=N\NC(=S)NNC(=S)NC12CC3CC(C1)CC(C3)C2)/C4=CC=CC=N4

Canonical SMILES

CC(=NNC(=S)NNC(=S)NC12CC3CC(C1)CC(C3)C2)C4=CC=CC=N4

Origin of Product

United States

Preparation Methods

Key Reaction Types

Detailed Preparation Methods

Synthesis via Isothiocyanate and Adamantyl Amine

A common and efficient method involves reacting 1-adamantylamine with an appropriate isothiocyanate derivative of the pyridyl-ethylideneamino moiety.

  • Step 1: Preparation of the isothiocyanate intermediate, often by reacting the corresponding amine with carbon disulfide and a coupling agent such as dicyclohexylcarbodiimide (DCC).
  • Step 2: The isothiocyanate is then reacted with 1-adamantylamine in an aprotic solvent like dichloromethane or diethyl ether at low temperature (0 °C) to room temperature.
  • Step 3: The reaction mixture is stirred for 24 hours to ensure complete conversion.
  • Step 4: Purification is achieved by column chromatography using gradients of hexane and ethyl acetate or chloroform and methanol, yielding the target thiourea compound in yields ranging from 77% to 92% depending on conditions and substituents.

This method is supported by analogous syntheses of thioureas derived from (S)-1-(2-pyridyl)ethylamine and various isothiocyanates, which provide a reliable framework for the preparation of the title compound.

Alternative Synthesis Using Thiophosgene

Another approach involves the use of thiophosgene to generate carbamothioyl intermediates:

  • Step 1: The pyridyl-substituted amine is reacted with thiophosgene at 0 °C in chloroform to form a chloroamidothiocarbonate intermediate.
  • Step 2: This intermediate undergoes intramolecular nucleophilic attack by the pyridine nitrogen, leading to heterocyclic derivatives or further reaction with adamantyl amine to form the thiourea.
  • Step 3: The reaction is quenched with aqueous sodium bicarbonate, and the organic layer is separated, dried, and concentrated.
  • Step 4: Purification by flash chromatography yields the desired thiourea compound, typically in moderate yields (~42% in some cases).

This method is less direct but allows for the formation of structurally related heterocyclic compounds and thioureas, providing insight into reaction mechanisms and intermediate stability.

Parallel Synthesis and Structural Optimization

In research focused on anti-tubercular activity, a series of urea and thiourea derivatives including adamantyl-substituted compounds were synthesized by reacting amines with isocyanates or isothiocyanates in dichloromethane with triethylamine as a base. This approach allows rapid generation of compound libraries for structure-activity relationship (SAR) studies.

  • The adamantyl moiety is introduced via adamantyl amine or adamantyl isocyanate.
  • Thiourea derivatives are synthesized by substituting isothiocyanates for isocyanates.
  • Purification is typically done by flash chromatography using petroleum ether to ethyl acetate gradients.
  • Yields are generally good, and the method is scalable for parallel synthesis.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents Conditions Yield Range (%) Notes
Isothiocyanate + 1-adamantylamine Isothiocyanate derivative, 1-adamantylamine 0 °C to RT, 24 h, Et2O or CH2Cl2 77–92 Mild conditions, high yield, straightforward
Thiophosgene + pyridyl amine Thiophosgene, pyridyl amine, adamantyl amine 0 °C to RT, CHCl3, aqueous workup ~42 Intermediate formation, moderate yield
Parallel synthesis with isocyanates/isothiocyanates Adamantyl amine, isocyanates/isothiocyanates, triethylamine CH2Cl2, RT, flash chromatography Good Enables SAR studies, scalable

Research Findings and Notes

  • The reaction of adamantyl amines with isothiocyanates is a well-established route to thioureas, providing good yields and purity after chromatographic purification.
  • Thiophosgene-based methods can lead to side reactions and formation of heterocyclic byproducts, requiring careful control of reaction conditions.
  • The adamantyl group imparts steric bulk and lipophilicity, which can influence the reactivity and solubility of intermediates and final products.
  • Purification by flash chromatography is essential to isolate the pure compound due to the presence of closely related side products.
  • The stereochemistry of the pyridyl-ethylideneamino moiety (E-isomer) is favored under controlled condensation conditions, which is critical for biological activity.

Chemical Reactions Analysis

Types of Reactions

Carbonothioic dihydrazide, N’‘-((1E)-1-(2-pyridinyl)ethylidene)-N’‘’-(thioxo(tricyclo(3.3.1.13,7)dec-1-ylamino)methyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the pyridine or tricyclo groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions such as pH, temperature, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of thioureas, including this compound, exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the inhibition of specific enzymes involved in cancer progression.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against several pathogens. Preliminary studies suggest that it exhibits inhibitory effects against Escherichia coli and Staphylococcus aureus, making it a candidate for further development as an antimicrobial agent.

Case Study: Biological Evaluation

A study conducted by Saeed et al. (2014) explored the biological properties of thiourea derivatives. The results demonstrated that compounds similar to 1-(1-adamantyl)-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]thiourea showed promising cytotoxic effects against human cancer cell lines, with IC50 values significantly lower than those of standard chemotherapeutics .

Pesticidal Activity

Thioureas have been investigated for their potential as pesticides. In a recent study, compounds with structural similarities to the target compound were tested for larvicidal activity against agricultural pests such as the oriental armyworm (Mythimna separata) and diamondback moth (Plutella xylostella). The results indicated a high lethality rate, suggesting that this class of compounds could serve as effective pest control agents .

Table 2: Pesticidal Activity Results

Compound TestedPest SpeciesLethality Rate (%)
1-(1-adamantyl)-3-thiourea analogMythimna separata60
1-(1-adamantyl)-3-thiourea analogPlutella xylostella100

Coordination Chemistry

The compound's ability to form complexes with transition metals has been explored, particularly in the context of catalysis. Thioureas can act as ligands, facilitating various chemical reactions. Studies have shown that metal complexes derived from thioureas exhibit enhanced catalytic activity compared to their uncoordinated counterparts.

Case Study: Metal Complexes

Research by Erben et al. (2020) demonstrated that copper(II) complexes with thiourea derivatives induced apoptosis in cancer cells while inhibiting angiogenesis. This highlights the dual role of such compounds in both catalysis and biological applications .

Mechanism of Action

The mechanism of action of Carbonothioic dihydrazide, N’‘-((1E)-1-(2-pyridinyl)ethylidene)-N’‘’-(thioxo(tricyclo(3.3.1.13,7)dec-1-ylamino)methyl)- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups allow it to form specific interactions, leading to modulation of biological pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are necessary to fully understand its mechanism of action.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing nitro groups (2–3 ) enhance hydrogen-bond strength (shorter D–H⋯A distances) compared to halogenated derivatives (4–5 ) .
  • The adamantyl group in all compounds contributes to dense, stable crystal packing via van der Waals interactions .

Cyclohexyl and Aryl Thiourea Analogues

1-Cyclohexyl-3-{(E)-[1-(pyridin-2-yl)ethylidene]amino}thiourea ()

  • Structure : Replaces adamantyl with cyclohexyl, reducing steric bulk and rigidity.
  • Interactions :
    • Intramolecular N–H⋯N hydrogen bond (2.10 Å), stabilizing planar thiosemicarbazone backbone .
    • Intermolecular N–H⋯S (2.35 Å) forms centrosymmetric dimers .
    • Pyridine nitrogen participates in C–H⋯N contacts (2.85 Å) .
  • Comparison with 1 :
    • Cyclohexyl’s flexibility allows closer molecular packing, whereas adamantyl’s bulk may reduce solubility but improve thermal stability.
    • Both compounds exhibit intramolecular N–H⋯N bonds, but adamantyl’s rigidity in 1 likely alters torsion angles (e.g., C2–C1–N1–C7: 87.7° in cyclohexyl vs. unmeasured in adamantyl) .

1-(4-Chlorophenyl)-3-(furan-2-ylmethylcarbamothioylamino)thiourea ()

  • Structure : Aryl thiourea with chlorophenyl and furanyl groups.
  • Properties :
    • Molecular weight: 260.77 g/mol (smaller than 1 ) .
    • Likely exhibits N–H⋯S and C–H⋯π interactions, typical of thioureas.

Implications of Substituent Effects

  • Adamantyl vs. Cyclohexyl/Aryl : Adamantyl derivatives (1 , 2–6 ) exhibit higher melting points and lower solubility in polar solvents due to hydrophobicity and rigid packing .
  • Pyridyl vs. Nitro/Halogen : The pyridyl group in 1 enables unique supramolecular interactions (e.g., π-π stacking, metal chelation) compared to nitro or halogenated analogues, which rely on electrostatic interactions .
  • Biological Relevance : Adamantyl’s lipophilicity may enhance membrane permeability, while pyridyl groups could confer antimicrobial or anticancer activity via metal-ion binding .

Biological Activity

1-(1-adamantyl)-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]thiourea, also known by its CAS number 127142-19-2, is a complex thiourea derivative that has garnered interest for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C19H26N6S2
  • Molecular Weight : 402.6 g/mol
  • IUPAC Name : 1-(1-adamantyl)-3-[[(E)-1-pyridin-2-ylethylideneamino]carbamothioylamino]thiourea

The biological activity of thiourea derivatives, including this compound, is primarily attributed to their ability to interact with various biological targets such as enzymes and receptors. The unique structural features allow for specific interactions that can modulate biological pathways.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : Thiourea derivatives can inhibit enzymes involved in critical metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer and parasitic infections.
  • Antiparasitic Activity : Research indicates that thioureas exhibit significant activity against protozoan parasites, including those causing leishmaniasis, by disrupting their metabolic processes .

Antileishmanial Activity

A study investigating the structure-activity relationship (SAR) of thiourea derivatives found that certain compounds displayed promising antileishmanial activity. For instance, derivatives with specific substituents showed IC50 values below 10 µM against Leishmania amazonensis . The compound's effectiveness was linked to its ability to penetrate cellular membranes and interfere with intracellular processes.

CompoundIC50 (µM)Selectivity Index
3e4.9>80
5i6.9Comparable to Miltefosine

Anticancer Activity

Thiourea derivatives have also been studied for their anticancer properties. In vitro assays demonstrated that these compounds could inhibit the growth of various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways related to cell survival .

Case Studies

Several studies have documented the biological activities of thiourea derivatives:

  • Study on Leishmania spp. : A series of thiourea compounds were synthesized and tested against promastigotes and amastigotes of L. amazonensis. The most potent compound exhibited an IC50 value significantly lower than the standard treatment, miltefosine .
  • Cancer Cell Lines : Research has shown that certain thiourea derivatives can reverse drug resistance in cancer cells, enhancing the efficacy of existing chemotherapeutics .
  • Antimicrobial Properties : Thioureas have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as therapeutic agents in infectious diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(1-adamantyl)-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]thiourea, and how can yield be maximized?

  • Methodology : The synthesis typically involves coupling adamantyl-isothiocyanate intermediates with pyridyl-containing hydrazine derivatives. A two-step approach is recommended:

React 1-adamantyl carbonyl chloride with ammonium thiocyanate in dry acetone under reflux to form the isothiocyanate intermediate .

Introduce the pyridyl-ethylideneamino component via nucleophilic substitution, ensuring anhydrous conditions and nitrogen atmosphere to prevent hydrolysis. Optimize molar ratios (1:1.2 for thiourea formation) and use polar aprotic solvents (e.g., DMF) to enhance reaction efficiency. Monitor purity via HPLC or TLC, achieving yields >75% after recrystallization .

Q. Which spectroscopic techniques are critical for characterizing this thiourea derivative, and how are data interpreted?

  • Methodology :

  • FT-IR : Confirm thiourea C=S stretch (1,100–1,250 cm⁻¹) and N-H vibrations (3,200–3,400 cm⁻¹). The adamantyl group shows symmetric C-H stretches near 2,900 cm⁻¹ .
  • NMR : ¹H NMR identifies adamantyl protons as broad singlets (δ 1.6–2.1 ppm) and pyridyl protons as deshielded aromatic signals (δ 7.5–8.5 ppm). ¹³C NMR confirms thiourea carbonyl (δ 170–180 ppm) and adamantyl quaternary carbons (δ 35–45 ppm) .
  • X-ray crystallography : Resolve hydrogen bonding (e.g., N-H···S interactions) and planarity of the thiourea core, critical for assessing conformational stability .

Advanced Research Questions

Q. How does the adamantyl moiety influence the compound’s coordination chemistry with transition metals, and what implications does this have for bioactivity?

  • Methodology : The adamantyl group acts as a bulky, lipophilic substituent that sterically hinders metal coordination at the thiourea sulfur. To study coordination:

Perform titrations with Cu(II), Ag(I), or Au(I) salts in ethanol/water, monitoring via UV-Vis (ligand-to-metal charge transfer bands at 350–450 nm) .

Analyze stability constants using potentiometry; the adamantyl group typically reduces binding affinity compared to smaller substituents (log K values <4.0 for Cu(II)) .

  • Implications : Reduced metal binding may limit metalloenzyme inhibition but enhance membrane permeability, favoring antibacterial or anticancer activity .

Q. How can researchers resolve contradictions in reported biological activity data for this compound (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodology :

Dose-response profiling : Test across a wide concentration range (0.1–100 µM) to distinguish bacteriostatic (MIC ~10 µM) vs. cytotoxic (IC50 <5 µM) thresholds .

Cell-line specificity : Compare activity in Gram-positive bacteria (e.g., S. aureus) vs. human cancer lines (e.g., HeLa). Note that pyridyl groups enhance DNA intercalation in eukaryotes, while adamantyl improves prokaryotic membrane disruption .

Assay validation : Use standardized protocols (CLSI for antimicrobials; MTT for cytotoxicity) to minimize variability .

Q. What strategies are effective in studying the environmental stability and degradation pathways of this compound?

  • Methodology :

Hydrolytic stability : Incubate in buffers (pH 4–10) at 37°C, monitoring degradation via LC-MS. Thioureas are prone to acidic hydrolysis (t₁/₂ <24 hrs at pH 2), forming adamantylamine and pyridyl byproducts .

Photodegradation : Expose to UV light (254 nm) in aqueous solutions; the pyridyl group accelerates radical-mediated cleavage, detectable via ESR spectroscopy .

Microbial degradation : Use soil slurry models with LC-MS/MS to identify metabolites like sulfonic acid derivatives .

Data Analysis and Experimental Design

Q. How should researchers design experiments to evaluate the hydrogen-bonding network’s role in this compound’s crystal packing?

  • Methodology :

Single-crystal X-ray diffraction : Resolve intermolecular interactions (e.g., N-H···S, C-H···π). The adamantyl group often induces hydrophobic packing, while pyridyl-thiourea hydrogen bonds stabilize layered structures .

Hirshfeld surface analysis : Quantify interaction contributions (e.g., H···S contacts >15% indicate strong thiourea-driven packing) .

Thermogravimetry (TGA) : Correlate thermal stability (decomposition >250°C) with hydrogen-bond density .

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

  • Methodology :

DFT calculations : Optimize geometry at B3LYP/6-31G* level to estimate logP (predicted ~3.5 due to adamantyl) and polar surface area (<90 Ų suggests blood-brain barrier penetration) .

Molecular docking : Screen against CYP450 isoforms (e.g., CYP3A4) to predict metabolic sites. The pyridyl group may undergo N-oxidation, reducing bioavailability .

ADMET prediction tools : Use SwissADME or ADMETLab to prioritize analogs with lower hepatotoxicity (e.g., Ames test negativity) .

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